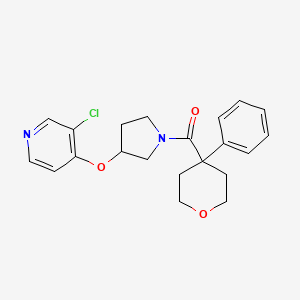

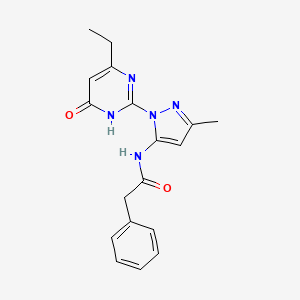

![molecular formula C13H8Br2N2 B2444139 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine CAS No. 38224-37-2](/img/structure/B2444139.png)

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The title molecule is planar, showing a dihedral angle of 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H…N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : Research has shown the synthesis of various derivatives of imidazo[1,2-a]pyridine, including substituents at different positions of the phenyl and heterocyclic rings. This includes compounds with acetamido, bromo, cyano, or formyl substituents, highlighting the versatility of this compound in chemical synthesis (Sundberg et al., 1988).

Novel Synthesis Techniques : A novel and efficient synthesis method was developed for the production of certain hybrid structures like 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, utilizing 2-(2-bromophenyl)imidazo[1,2-a]pyridine. This indicates the compound's utility in creating complex molecular structures (Ju Zhang et al., 2016).

Applications in Corrosion Inhibition

- Corrosion Inhibition : Imidazo[1,2-a]pyridine derivatives have been evaluated for their effectiveness in inhibiting corrosion in metals like mild steel, suggesting its potential application in industrial settings (Saady et al., 2021).

Biological and Medicinal Research

Antitubercular Activity : Some derivatives of imidazo[1,2-a]pyridine exhibited significant antitubercular activity against specific strains of Mycobacterium, indicating potential medicinal applications (Yogita K. Abhale et al., 2016).

Imaging Agents in Alzheimer’s Disease : Certain phenyl-imidazo[1,2-a]pyridines have been evaluated as imaging agents for β-amyloid in Alzheimer’s disease, demonstrating their utility in medical diagnostics (B. Yousefi et al., 2012).

Potential as Tyrosyl-tRNA Synthetase Inhibitors : Recent research into novel 6-bromo-imidazo[4,5-b]pyridine derivatives has suggested their potential as inhibitors of tyrosyl-tRNA synthetase, a key enzyme, indicating possible applications in treating bacterial infections (Zainab Jabri et al., 2023).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a broad range of biological targets .

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have been associated with a wide range of biological activities .

Action Environment

It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy.

Propriétés

IUPAC Name |

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCNGMOTWFMXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)

![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

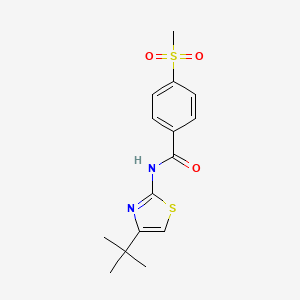

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)

![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)